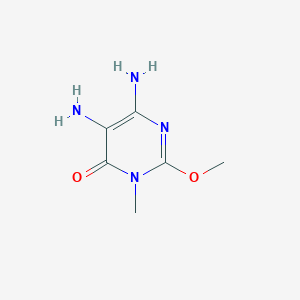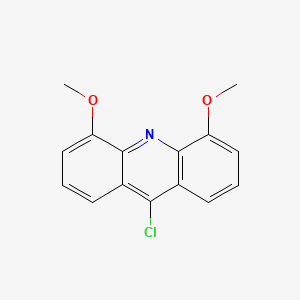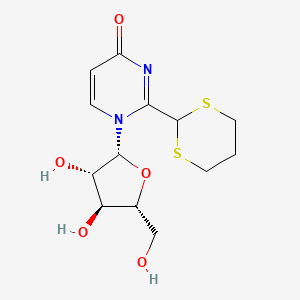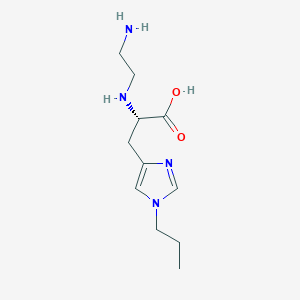
Acetamide, N-(4-((6-(dimethylamino)-9H-purin-9-yl)methyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The dimethylamino group attached to the purine ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the alkylation of a purine derivative with a suitable benzyl halide, followed by acylation with acetic anhydride. The reaction conditions often require the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The purine ring system allows the compound to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacetamide: A simpler acetamide derivative with a phenyl group.
N-(4-(Dimethylamino)phenyl)acetamide: Similar structure but lacks the purine ring.
N-(4-(Methylamino)phenyl)acetamide: Similar structure but with a methylamino group instead of dimethylamino.
Uniqueness
N-(4-((6-(Dimethylamino)-9H-purin-9-yl)methyl)phenyl)acetamide is unique due to the presence of both the purine ring and the dimethylamino group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications .
Eigenschaften
CAS-Nummer |
115204-51-8 |
|---|---|
Molekularformel |
C16H18N6O |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
N-[4-[[6-(dimethylamino)purin-9-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O/c1-11(23)20-13-6-4-12(5-7-13)8-22-10-19-14-15(21(2)3)17-9-18-16(14)22/h4-7,9-10H,8H2,1-3H3,(H,20,23) |
InChI-Schlüssel |
NTUOCWVEFXMRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)




![9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924427.png)



